2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Description
2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound featuring a rigid norbornane-like scaffold with a phenylethyl substituent and a carboxylic acid group. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and polymer science.
Properties
IUPAC Name |
2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(9-13)14(16)15(17)18/h2-8,10,12-14H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRYFIXVEGOQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a multi-step process. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclic structure. Subsequent steps involve functional group modifications to introduce the phenylethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Derivative
The ethyl ester variant of this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating the free acid form for further functionalization.
Reaction Data
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 2-(1-Phenylethyl)-2-azabicyclo[...]-3-carboxylic acid | 85% | |
| Basic hydrolysis | 1M NaOH, EtOH, 70°C, 8 hrs | Same as above | 78% |
Key Observations :
-
Stereochemistry at C(1S,3R,4R) is preserved during hydrolysis .
-
The reaction rate is temperature-dependent, with higher yields achieved under reflux conditions.
Reduction of the Azabicyclic Core
The nitrogen atom in the bicyclic system participates in selective reductions, enabling access to saturated derivatives.
Catalytic Hydrogenation
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | MeOH, 25°C, 6 hrs | 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 92% |
Key Observations :
Functionalization via Phosphorylation
The hydroxylated intermediate (generated via dihydroxylation of the double bond) undergoes phosphorylation, expanding its utility in medicinal chemistry.
Phosphorylation with Diphenylphosphinic Chloride
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| OPClPh₂, Et₃N, DMAP | CH₂Cl₂, −5°C → RT, 4 hrs | 2-Diphenylphosphoryloxy-2-azabicyclo[...]-3-carboxylic acid derivative | 62% |
Key Observations :
-
The reaction proceeds via nucleophilic substitution at the hydroxyl group .
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Diastereomeric ratios depend on the stereochemistry of the starting material .
Decarboxylation Reactions
Thermal decarboxylation of the carboxylic acid moiety generates a bicyclic amine, useful in alkaloid synthesis.
Thermal Decarboxylation
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 180°C, N₂, 2 hrs | 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene | 68% |
Key Observations :
Cycloaddition Reactions
The strained bicyclic system participates in [4+2] cycloadditions, enabling diversification of the core structure.
Diels-Alder Reaction
| Dienophile | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Fused tetracyclic adduct | 55% |
Oxidation of the Double Bond
The exocyclic double bond undergoes epoxidation or dihydroxylation, enhancing synthetic versatility.
Epoxidation
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | 5,6-Epoxy-2-azabicyclo[...]-3-carboxylic acid | 74% |
Key Observations :
Scientific Research Applications
It appears you're asking for information on the applications of 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its derivatives, based on the search results provided. However, the search results describe compounds closely related, but not exactly matching the name "this compound". The compounds found in the search results are ethyl ester derivatives of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, specifically "2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-" and "2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-" .
Here's a summary of information regarding these related compounds:
1. Structure and Identifiers
- Molecular Formula: C17H21NO2
- Molecular Weight: 271.35 g/mol
- Synonyms: Several synonyms are listed for both the (1S,3S,4R) and (1S,3R,4R) isomers, including ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
- Isomers: The search results list two isomers of this compound, differing in their stereochemistry at positions 3 and 4 on the bicyclic ring system . The specific isomers are:
2. Synthesis and Polymerization
- Methyl N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be polymerized using molybdenum alkylidene initiators .
3. Potential Applications
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Ester Derivatives
The carboxylic acid is frequently modified into esters to enhance solubility or synthetic utility. Key derivatives include:
Table 1: Ester Derivatives Comparison
Key Observations :
- Steric Effects : Ethyl esters exhibit higher boiling points than methyl esters due to increased molecular weight and van der Waals interactions .
- Synthetic Utility : Methyl esters are preferred in polymerization (e.g., ROMP) due to their stability and stereochemical control .
Stereochemical Variants
Stereochemistry significantly impacts reactivity and biological activity. Examples include:
Table 2: Stereoisomer Comparison
Key Observations :
- NMR Profiles : Stereoisomers show distinct splitting patterns in aromatic and olefinic proton regions .
- Synthetic Challenges : Low yields (e.g., 32% in ) highlight the difficulty in achieving stereochemical purity .
Structural Analogs with Modified Substituents
Modifications to the bicyclic core or substituents alter physicochemical and functional properties:
Table 3: Substituent-Modified Analogs
Key Observations :
- Lactam vs. Carboxylic Acid : Lactams (e.g., ) are more lipophilic, enhancing membrane permeability in drug design .
- Protective Groups : Boc protection () improves stability during multi-step syntheses .
Pharmacological and Industrial Relevance
- Polymer Science : Methyl esters undergo stereoselective ROMP to form polymers with controlled tacticity, relevant for materials engineering .
Biological Activity
2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as PhEtNNBE, is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and applications in drug development.
- Chemical Name: this compound
- Molecular Formula: C16H19NO2
- Molecular Weight: 257.34 g/mol
- CAS Number: 134984-63-7
Biological Activity
The biological activity of PhEtNNBE is primarily linked to its structural features, which allow it to interact with various biological targets.
Pharmacological Effects
- Antiviral Properties : PhEtNNBE derivatives have been shown to serve as precursors for antiviral drugs such as Carbovir and Abacavir. These drugs are effective against HIV and other viral infections due to their ability to inhibit viral replication by targeting the reverse transcriptase enzyme .
- Neuraminidase Inhibition : Compounds derived from PhEtNNBE have demonstrated potential as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses by preventing the release of new viral particles from infected cells .
- Nicotinic Receptor Modulation : Some studies suggest that PhEtNNBE derivatives may act as agonists or partial agonists at nicotinic acetylcholine receptors, indicating potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Case Studies
A series of studies have explored the biological effects of PhEtNNBE and its derivatives:
- Study on Antiviral Activity : A study published in The Chemical Record highlighted the synthesis of γ-lactams from PhEtNNBE and their subsequent evaluation for antiviral activity. The results indicated that certain derivatives exhibited significant antiviral effects against HIV strains .
- Neuraminidase Inhibitors : Research conducted on various derivatives demonstrated that modifications to the bicyclic structure could enhance inhibitory activity against neuraminidase, providing insights for drug design focused on influenza treatment .
Synthesis and Applications
PhEtNNBE can be synthesized through various methods, including ring-opening metathesis polymerization (ROMP), which allows for the production of stereochemically pure compounds suitable for pharmaceutical applications . Its utility as an intermediate in organic synthesis further emphasizes its importance in developing new therapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the established synthetic routes for 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives, and how is structural confirmation performed?
Methodological Answer:
Synthesis typically involves Diels-Alder reactions or phosphorylation of bicyclic precursors. For example, ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with aroyl chlorides to form derivatives, followed by hydrolysis to yield carboxylic acids . Structural confirmation employs 1H NMR (e.g., δ 7.56–7.24 ppm for aromatic protons and δ 6.41–6.01 ppm for olefinic protons) and X-ray crystallography to resolve stereochemistry and bridgehead substituents .
Basic Question: Which spectroscopic techniques are critical for characterizing the bicyclic core and substituent orientation?
Methodological Answer:
- 1H NMR : Assigns olefinic protons (δ ~6.0–6.4 ppm) and distinguishes endo vs. exo isomers via coupling constants .
- X-ray crystallography : Resolves absolute configuration (e.g., C2 (R), C5 (S), C6 (R) in phosphorylated derivatives) and detects weak intermolecular interactions (e.g., C–H···π) .
- IR spectroscopy : Confirms carboxylic acid or ester carbonyl stretches (~1700 cm⁻¹) .
Advanced Question: How can phosphorylation reactions of 2-azabicyclo derivatives be optimized to control regioselectivity?
Methodological Answer:
Treatment with diphenylphosphinic chloride (OPClPh₂) or chlorodiphenylphosphine (ClPPh₂) in anhydrous conditions selectively phosphorylates the bicyclic nitrogen. Reaction monitoring via 31P NMR and mass spectrometry ensures product purity. Steric effects favor exo phosphorylation, while electronic factors influence reaction rates .
Advanced Question: What mechanistic pathways explain skeletal rearrangements under acidic conditions?
Methodological Answer:
Trifluoroacetic acid (TFA) induces stereospecific rearrangements of 2-aroyl derivatives to 2-oxabicyclo[3.3.0]oct-7-en-3-ones via a proposed aza-Cope rearrangement followed by cyclization. Competing pathways (e.g., retro-Diels-Alder) may occur at elevated temperatures, yielding diene intermediates for Diels-Alder reactions .
Advanced Question: How can stereochemical outcomes be controlled during enantioselective synthesis?
Methodological Answer:
Chiral auxiliaries or catalysts (e.g., tert-butoxycarbonyl (Boc) groups) enable enantiomer separation. For example, (–)-2-azabicyclo[2.2.1]hept-5-en-3-one is converted to (–)-cis-3-aminocyclopentanecarboxylic acid via hydrolysis and stereoretentive functionalization .
Advanced Question: What computational methods predict reactivity in Diels-Alder or cycloaddition reactions?
Methodological Answer:
Density Functional Theory (DFT) models assess frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, bicyclic olefins show enhanced reactivity as dienophiles due to strain-induced electron deficiency .
Advanced Question: How should researchers resolve contradictions in reaction product data?
Methodological Answer:
- Controlled experiments : Vary acid strength (e.g., HCl vs. TFA) to isolate competing pathways .
- Isotopic labeling : Track atom migration during rearrangements (e.g., 13C-labeled carboxylates).
- Crystallographic validation : Resolve ambiguous NMR assignments .
Advanced Question: What safety protocols are recommended for handling bicyclic carboxylic acids?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
